8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide
Description
Properties
IUPAC Name |
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)20-21-18(23)14-10-13-4-3-5-15(25-2)16(13)26-19(14)24/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPXTDBULRRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 8-methoxy-2-oxochromene with 4-methylbenzoyl hydrazine under appropriate conditions. The characterization of the compound can be performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Melting Point | 260 - 261.4 °C |
| IR (KBr) | 1400 - 1600 cm⁻¹ (aromatic), 1630 cm⁻¹ (carbonyl), 3298 cm⁻¹ (N-H) |
| Yield | 80% |
Antiviral Activity
Research has indicated that derivatives of oxochromene compounds exhibit significant antiviral properties. A study highlighted that these compounds can effectively inhibit HIV replication at concentrations lower than 150 µM without notable cytotoxicity (CC50 > 500 µM) . The specific activity of this compound against HIV is yet to be fully elucidated but is expected to follow similar patterns as its analogs.
Anticancer Activity
The chromene scaffold has been associated with various anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways. The detailed mechanisms for this specific compound require further investigation but could involve the inhibition of key signaling pathways in cancer proliferation.
Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the oxochromene moiety may also exhibit anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- HIV Integrase Inhibition : Similar compounds have been shown to mimic known integrase inhibitors, suggesting a possible mechanism for HIV inhibition.
- Cell Cycle Regulation : The compound may affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.
- Cytokine Modulation : By influencing cytokine production, the compound could reduce inflammation and associated tissue damage.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study A : Evaluated a series of carbohydrazide derivatives for their anti-HIV activity, revealing that modifications in the benzoyl group significantly influenced potency .
- Study B : Investigated the anticancer properties of oxochromene derivatives, demonstrating their potential to induce apoptosis in various cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
